molecular formula C19H21NO5 B2855157 {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate CAS No. 1241995-05-0

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate

Cat. No.: B2855157
CAS No.: 1241995-05-0
M. Wt: 343.379
InChI Key: BSSGQTJPIRBIAO-UHFFFAOYSA-N
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Description

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is an organic compound that features both an ester and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with 2-((1-(3-methoxyphenyl)ethyl)amino)-2-oxoethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and requires heating to reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is unique due to the presence of both ester and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds .

Properties

IUPAC Name

[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13(14-6-4-8-16(10-14)23-2)20-18(21)12-25-19(22)15-7-5-9-17(11-15)24-3/h4-11,13H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSGQTJPIRBIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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